![molecular formula C18H18N2O4 B2594991 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034440-31-6](/img/structure/B2594991.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in many drugs due to their versatility and unique physicochemical properties .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be determined using various spectroscopic methods along with X-ray crystal structures .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the addition of a range of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .Scientific Research Applications
Cholinesterase Inhibitory Activity
A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, structurally related but not identical to the specified compound, have been synthesized and evaluated for their cholinesterase inhibitory activity. These compounds have shown potent butyrylcholinesterase inhibitory effects, with IC50 values ranging from 0.054-2.7 µM. Additionally, some derivatives have demonstrated significant inhibitory effects on Aβ self-aggregation, suggesting potential applications in Alzheimer's disease research (Abedinifar et al., 2018).
Antimicrobial Properties
Another study on different but related benzofuran derivatives, including 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, has been conducted to explore their antimicrobial properties. These compounds have exhibited excellent yields and significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli at varying concentrations (Idrees et al., 2020).
Drug Metabolism and Pharmacokinetics
Investigations into potent and selective inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, involving compounds with core structures similar to the one of interest, have been carried out. These studies are essential for developing treatments for conditions like type-2 diabetes and involve complex syntheses labeled with carbon-13 and carbon-14 for drug metabolism and pharmacokinetic studies (Latli et al., 2017).
Antioxidant and Preservative Potential
Research into hydroxypyridinone derivatives, structurally similar molecules, has shown strong tyrosinase inhibitory activity, suggesting potential applications as antioxidants or food preservatives. Such compounds have demonstrated stronger inhibitory effects than kojic acid and possess significant antioxidant activity, indicating their potential use in extending the shelf life of food products like shrimp (Dai et al., 2016).
Safety And Hazards
Future Directions
Benzofuran derivatives continue to attract attention due to their wide range of biological activities and potential applications in many aspects. They are potential natural drug lead compounds . Future research will likely focus on developing new synthesis methods and exploring their biological activities.
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHICOZPTJYSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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